4-(Azetidin-3-yl)butanoic acid hydrochloride
Overview
Description
4-(Azetidin-3-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a butanoic acid moiety attached to the azetidine ring. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azetidine-3-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with butylamine to form the corresponding amide. Finally, the amide is hydrolyzed to yield 4-(Azetidin-3-yl)butanoic acid, which is then converted to its hydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The butanoic acid moiety can undergo oxidation reactions to form various oxidized products, such as butanoic acid derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring, potentially leading to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Butanoic acid derivatives, such as butanedioic acid (succinic acid).
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
4-(Azetidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 4-(Azetidin-3-yl)butanoic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
4-(Azetidin-3-yl)butanoic acid hydrochloride is unique due to its specific structural features, such as the azetidine ring and the butanoic acid moiety. Similar compounds include:
4-(Azetidin-3-yl)benzonitrile hydrochloride: Similar azetidine structure but with a benzonitrile group instead of butanoic acid.
4-(Azetidin-3-yl)morpholine hydrochloride: Contains an azetidine ring and a morpholine group.
1-N-Boc-4-(azetidin-3-yl)piperazine: Features an azetidine ring and a protected piperazine group.
Properties
IUPAC Name |
4-(azetidin-3-yl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-1-2-6-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCITCGWLRFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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